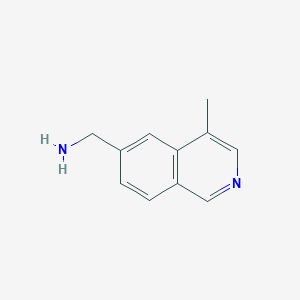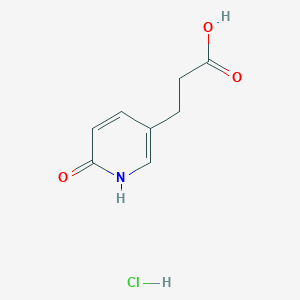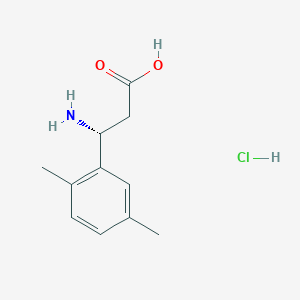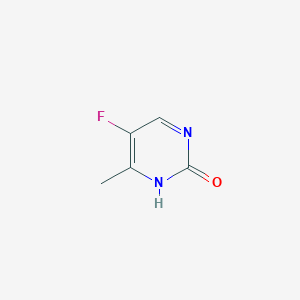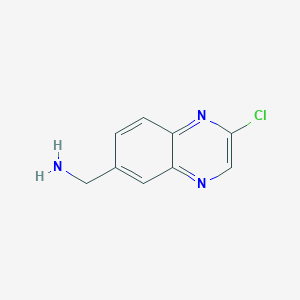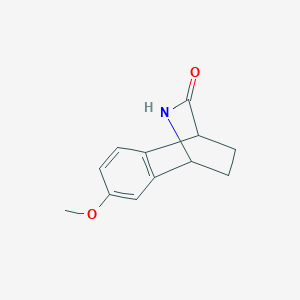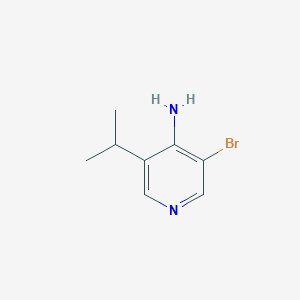
3-Bromo-5-isopropylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-isopropylpyridin-4-amine is an organic compound with the molecular formula C8H11BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-isopropylpyridin-4-amine typically involves the bromination of 5-isopropylpyridin-4-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can improve yield and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-isopropylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas at room temperature and atmospheric pressure.
Major Products
Substitution: Formation of 3-azido-5-isopropylpyridin-4-amine or 3-thiocyanato-5-isopropylpyridin-4-amine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-amino-5-isopropylpyridin-4-amine.
Applications De Recherche Scientifique
3-Bromo-5-isopropylpyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-isopropylpyridin-4-amine depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The isopropyl group can enhance lipophilicity, improving the compound’s ability to cross cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-methylpyridin-4-amine: Similar structure but with a methyl group instead of an isopropyl group.
3-Bromo-5-ethylpyridin-4-amine: Similar structure but with an ethyl group instead of an isopropyl group.
3-Bromo-5-tert-butylpyridin-4-amine: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
3-Bromo-5-isopropylpyridin-4-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group provides a balance between steric hindrance and lipophilicity, making the compound suitable for various applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C8H11BrN2 |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
3-bromo-5-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C8H11BrN2/c1-5(2)6-3-11-4-7(9)8(6)10/h3-5H,1-2H3,(H2,10,11) |
Clé InChI |
UMXPWJMNBZHZIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CN=CC(=C1N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


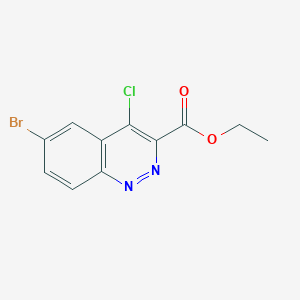

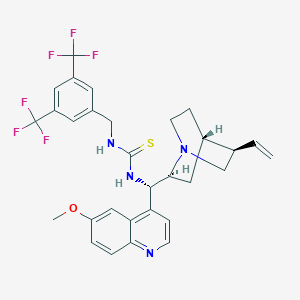
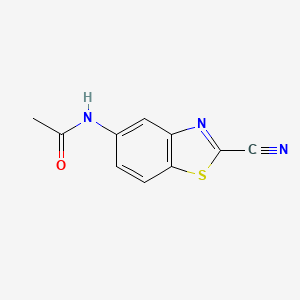
![Carbamic acid, N-[(5S)-5-amino-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B12952229.png)
